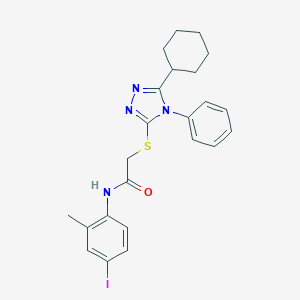
2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide typically involves multiple steps. The starting materials include cyclohexylamine, phenylhydrazine, and 4-iodo-2-methylbenzoic acid. The synthetic route generally follows these steps:
Formation of the triazole ring: Cyclohexylamine and phenylhydrazine react to form the triazole ring.
Thioether formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide formation: Finally, the compound is reacted with 4-iodo-2-methylbenzoic acid to form the acetamide derivative.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The iodine atom in the 4-iodo-2-methylphenyl group can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity. The exact pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide include other triazole derivatives such as:
- 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications
Eigenschaften
CAS-Nummer |
332872-83-0 |
|---|---|
Molekularformel |
C23H25IN4OS |
Molekulargewicht |
532.4g/mol |
IUPAC-Name |
2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H25IN4OS/c1-16-14-18(24)12-13-20(16)25-21(29)15-30-23-27-26-22(17-8-4-2-5-9-17)28(23)19-10-6-3-7-11-19/h3,6-7,10-14,17H,2,4-5,8-9,15H2,1H3,(H,25,29) |
InChI-Schlüssel |
WPSOQONYBKJGBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4CCCCC4 |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















